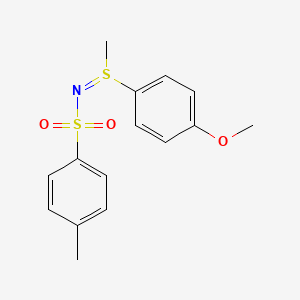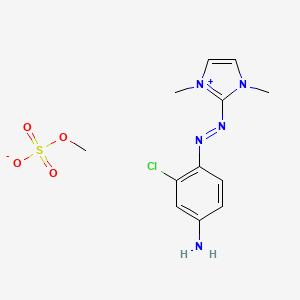
N,N'-Bis((4-bromophenyl)phenylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis((4-bromophenyl)phenylmethyl)urea is an organic compound with the molecular formula C13H10Br2N2O It is a derivative of urea, where the hydrogen atoms are replaced by 4-bromophenyl and phenylmethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis((4-bromophenyl)phenylmethyl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction typically involves the following steps:
- Preparation of potassium isocyanate.
- Nucleophilic addition of 4-bromophenylamine and phenylmethylamine to the isocyanate.
- Filtration or extraction to isolate the product.
Industrial Production Methods
Industrial production of N,N’-Bis((4-bromophenyl)phenylmethyl)urea often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. This method, although not environmentally friendly, is widely used due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis((4-bromophenyl)phenylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis((4-bromophenyl)phenylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which N,N’-Bis((4-bromophenyl)phenylmethyl)urea exerts its effects involves interactions with molecular targets and pathways. The bromine atoms and urea moiety play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways are still under investigation, but it is believed to involve hydrogen bonding and electronic effects due to the presence of bromine atoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use as an organocatalyst.
N,N’-Bis(4-methoxyphenyl)urea: Used in similar applications but with different reactivity due to the methoxy groups.
Uniqueness
N,N’-Bis((4-bromophenyl)phenylmethyl)urea is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties make it suitable for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
160807-88-5 |
|---|---|
Molekularformel |
C27H22Br2N2O |
Molekulargewicht |
550.3 g/mol |
IUPAC-Name |
1,3-bis[(4-bromophenyl)-phenylmethyl]urea |
InChI |
InChI=1S/C27H22Br2N2O/c28-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)30-27(32)31-26(20-9-5-2-6-10-20)22-13-17-24(29)18-14-22/h1-18,25-26H,(H2,30,31,32) |
InChI-Schlüssel |
XWTLBXITVSYJRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)NC(=O)NC(C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






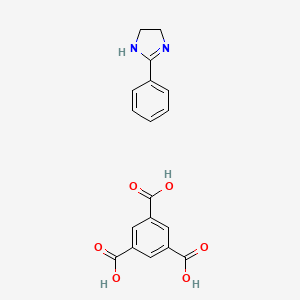
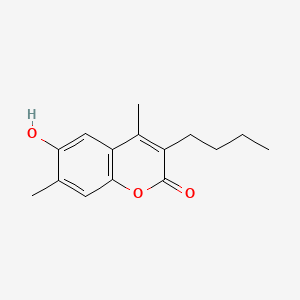
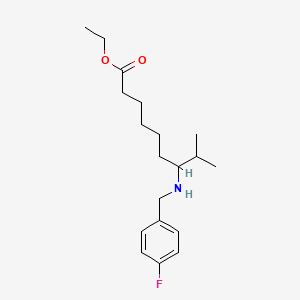

![(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B12694317.png)
